molecular formula C25H38O4 B1251262 Sesterstatin 2

Sesterstatin 2

Cat. No.: B1251262
M. Wt: 402.6 g/mol
InChI Key: BHUWRPVVYSATJU-QDNKKCNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sesterstatin 2 is a bioactive scalarane-type sesterterpene isolated from marine sponges, notably Hyrtios erecta and related species. Structurally, it belongs to a class of pentacyclic sesterterpenes characterized by a γ-hydroxybutenolide unit and a trans-fused A-B-C-D ring system. This compound exhibits selective inhibitory activity against Staphylococcus aureus (Gram-positive bacteria) and demonstrates antineoplastic properties, particularly against the P388 murine lymphocytic leukemia cell line (ED50 0.46–4.3 µg/mL) . It is isolated in trace quantities (3.0 × 10<sup>−7</sup> to 5.4 × 10<sup>−7</sup>% yields), and its structure was elucidated via high-field 2D NMR and HRMS .

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(5aS,5bR,7aR,8S,11aR,11bR,13R,13aS)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one

InChI

InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)16(22)8-11-24(3)17-7-6-15-13-29-21(28)20(15)25(17,4)19(27)12-18(23)24/h16-19,26-27H,5-14H2,1-4H3/t16-,17-,18+,19+,22+,23-,24-,25+/m0/s1

InChI Key

BHUWRPVVYSATJU-QDNKKCNYSA-N

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CCC5=C4C(=O)OC5)C)O)C)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=C4C(=O)OC5)C)O)C)C)CO

Synonyms

sesterstatin 2
sesterstatin-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Sesterstatin 2 shares a scalarane backbone with other sesterterpenes but differs in substituent positions and stereochemistry, which critically influence bioactivity. Key analogs include sesterstatins 1, 3–7 , hyrtiolide , scalarolide , and 12-epi-scalarin .

Cytotoxic and Antiproliferative Activity

Table 1: Comparative Bioactivity of Sesterstatins and Related Compounds
Compound Source Key Structural Features Bioactivity (IC50/ED50/GI50) Reference
This compound Hyrtios erecta γ-hydroxybutenolide, trans-fused rings ED50 0.46–4.3 µg/mL (P388 leukemia); selective inhibition of S. aureus
Sesterstatin 6 Hyrtios erecta 16β-hydroxy, 12β-OH, α,β-unsaturated lactone ED50 0.17 µg/mL (P388); GI50 1.8–8.9 × 10<sup>−1</sup> µg/mL (human tumor lines); 10× more potent than sesterstatins 4–5
Sesterstatin 4 Hyrtios erecta 16α-hydroxy, 12β-acetoxy ED50 4.9 µg/mL (P388); GI50 2.0 µg/mL (KAT-4, SW1736); inactive against RPMI-7951, U251
Sesterstatin 5 Hyrtios erecta 16β-hydroxy, 12β-acetoxy GI50 1.9 µg/mL (DU-145 prostate); inactive against KAT-4, SW1736; moderate activity (1.6–2.5 µg/mL) in other lines
Sesterstatin 7 Hyrtios erectus 12β,20-dihydroxy, 16β-acetoxy Cytotoxic against HCT-116, MCF-7, HepG2; binding energy −6.48 kcal/mol (SARS-CoV-2 protease)
Hyrtiolide Hyrtios erectus 16α-hydroxy, 19α-OH Moderate activity (4.5 µM against A2780 ovarian cancer); structural epimer of sesterstatin 6
Scalarolide Phyllospongia lamellosa Scalarane core with acetoxy groups IC50 0.28 µM (A2780); moderate activity against H522-T1 lung cancer

Key Structural Determinants of Bioactivity

C-16 Stereochemistry :

  • Sesterstatin 4 (16α-OH) shows cytotoxicity against KAT-4 and SW1736 but is inactive in other lines, whereas sesterstatin 5 (16β-OH) exhibits opposite trends .
  • Sesterstatin 6 (16β-OH) outperforms analogs due to optimal stereochemical alignment enhancing lactone ring interactions with cellular targets .

Substituent Modifications: Methoxy or acetoxy groups at C-12 and C-16 (e.g., sesterstatin 7) enhance solubility and target binding . The γ-hydroxybutenolide unit in this compound contributes to its unique antibacterial activity, absent in other sesterstatins .

Ring System Geometry :

  • Trans-fused rings (e.g., sesterstatin 6 ) improve stability and membrane permeability compared to cis-fused analogs .

Mechanistic Insights

  • Sesterstatin 6 and 1 disrupt mitochondrial function and induce apoptosis in leukemia cells via ROS generation .
  • This compound ’s antibacterial activity may involve cell wall synthesis inhibition, a mechanism distinct from its antineoplastic analogs .

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

  • Answer : Investigate bioavailability differences using pharmacokinetic profiling (e.g., Cmax, AUC). Assess tissue distribution via radiolabeling or whole-body autoradiography. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
  • Reference : Validate in vivo models for relevance to human pathophysiology .

Note : For literature reviews, prioritize primary sources from journals like Journal of Natural Products or Bioorganic & Medicinal Chemistry Letters. Avoid uncorroborated data from non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sesterstatin 2
Reactant of Route 2
Sesterstatin 2

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